molecular formula C8H9F3N2 B14838962 [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine

[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine

Cat. No.: B14838962
M. Wt: 190.17 g/mol
InChI Key: BNDIDBXQIZASHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine is a chemical compound characterized by the presence of a pyridine ring substituted with methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine typically involves the use of pyridine derivatives as starting materials. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .

Scientific Research Applications

[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-Methyl-6-(trifluoromethyl)pyridin-4-YL]methylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

[2-methyl-6-(trifluoromethyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C8H9F3N2/c1-5-2-6(4-12)3-7(13-5)8(9,10)11/h2-3H,4,12H2,1H3

InChI Key

BNDIDBXQIZASHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(F)(F)F)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.